

Padsevonil Clinical Trial Data: A Comparative Analysis

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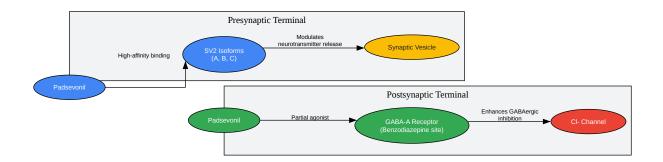
For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and objective comparison of **Padsevonil**, an investigational antiepileptic drug (AED), based on available clinical trial data. **Padsevonil** was a first-in-class drug candidate with a novel dual mechanism of action, targeting both presynaptic synaptic vesicle protein 2 (SV2) isoforms and postsynaptic GABA-A receptors.[1][2] [3][4] Despite a promising initial proof-of-concept, its clinical development was terminated in 2020 after failing to meet primary efficacy endpoints in larger pivotal trials.[5] This report synthesizes the publicly available data to offer insights into its performance.

Mechanism of Action

Padsevonil was designed to offer a synergistic antiseizure effect by simultaneously acting on two key targets in the brain.[5] It binds with high affinity to all three isoforms of synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1][3][5] This dual action was intended to provide a more potent anticonvulsant effect than existing therapies.[5]





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Caption: Dual mechanism of action of Padsevonil.

Efficacy Data from Clinical Trials

Padsevonil was evaluated in several clinical trials involving adults with drug-resistant focal epilepsy. The primary efficacy endpoint in these trials was typically the reduction in seizure frequency compared to placebo.

Phase IIa Proof-of-Concept Study (NCT02495844)

This initial study showed a promising signal of efficacy.[6]

Outcome	Placebo (n=26)	Padsevonil 400 mg bid (n=24)
≥75% Responder Rate	11.1%	30.8%
Median Reduction in Weekly Seizure Frequency	12.5%	53.7%

Data from the 3-week inpatient double-blind period.[6][7][8]



Phase IIb Dose-Finding Trial (ARISE - EP0091/NCT03373383)

This larger trial failed to demonstrate a statistically significant dose-response relationship for the primary endpoint.[9][10]

Outcome	Placebo (n=81)	Padsevonil 50 mg bid (n=80)	Padsevonil 100 mg bid (n=82)	Padsevonil 200 mg bid (n=81)	Padsevonil 400 mg bid (n=81)
Percentage Reduction in Seizure Frequency over Placebo	-	17.2%	19.1% (p=0.128)	19.2% (p=0.128)	12.4% (p=0.248)
50% Responder Rate	21.0%	33.8% (p=0.045)	31.7% (p=0.079)	25.9% (p=0.338)	32.1% (p=0.087)
75% Responder Rate	6.2%	13.8%	12.2% (p=0.192)	11.1% (p=0.192)	16.0% (p=0.124)

Data from the 12-week maintenance period.[4][9][11]

Phase III Efficacy Trial (DUET - EP0092/NCT03739840)

The Phase III trial also did not meet its primary efficacy endpoints.[9][11]



Outcome	Placebo (n=54)	Padsevonil 100 mg bid (n=60)	Padsevonil 200 mg bid (n=56)	Padsevonil 400 mg bid (n=56)
Percentage Reduction in Seizure Frequency over Placebo	-	-5.6% (p=0.687)	6.5% (p=0.687)	6.3% (p=0.687)
50% Responder Rate	27.8%	35.6% (p=0.425)	33.9% (p=0.625)	42.9% (p=0.125)
75% Responder Rate	13.0%	15.3% (p=0.989)	12.5% (p=0.989)	14.3% (p=0.989)

Data from the 12-week maintenance period.[9][11]

Safety and Tolerability

Across the clinical trials, **Padsevonil** was generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were consistent with other centrally acting agents.

Adverse Event	Frequency in Padsevonil Groups
Somnolence	45.5%[6][7]
Dizziness	43.6%[6][7]
Headache	25.5%[6][7]
Fatigue	23.6%[6]
Irritability	14.5%[6]

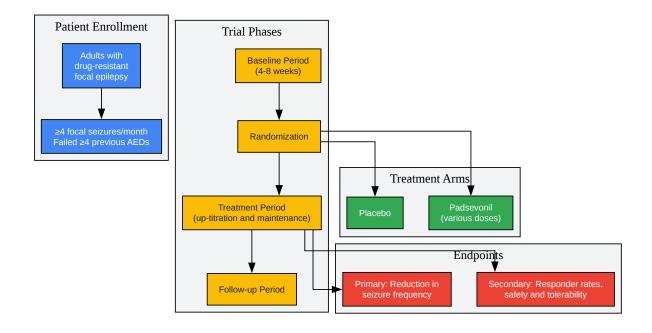
Most TEAEs were reported as mild to moderate in intensity.[6] In the Phase IIa study, 85.7% of patients on **Padsevonil** reported TEAEs compared to 63.0% on placebo during the inpatient



period.[6][7] In the larger Phase IIb and III trials, the incidence of TEAEs was also higher in the **Padsevonil** groups compared to placebo.[4][9][11]

Experimental Protocols Study Design

The clinical development program for **Padsevonil** included randomized, double-blind, placebo-controlled, parallel-group trials.[4][9][10]



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Caption: Generalized workflow of Padsevonil clinical trials.

Patient Population

The trials enrolled adults with highly drug-resistant focal epilepsy who were experiencing frequent seizures despite treatment with multiple other AEDs.[4][6][8][9]



Dosing

Padsevonil was administered orally twice daily (bid) as an adjunctive therapy to the patients' existing AED regimen.[1][4][9] The doses were escalated during a titration period to the target maintenance dose.

Data Collection and Analysis

Seizure frequency was recorded by patients in seizure diaries.[1] The primary efficacy analysis was typically based on the percentage reduction in seizure frequency during the maintenance period compared to the baseline period, with statistical comparisons made between the **Padsevonil** and placebo groups.[9][10] Safety assessments included the monitoring of treatment-emergent adverse events, laboratory tests, and vital signs.[10]

Comparison with Alternatives

Direct, head-to-head clinical trial data comparing **Padsevonil** with other specific AEDs is limited. The placebo-controlled trials serve as the primary basis for evaluating its efficacy. Preclinical studies suggested that **Padsevonil** might offer greater protection against seizures than the selective SV2A ligands levetiracetam and brivaracetam, or diazepam, and even the combination of these drugs.[2][8] However, these preclinical findings did not translate into superior efficacy in the pivotal clinical trials.[5][9] The failure of **Padsevonil** to demonstrate a significant benefit over placebo in a highly treatment-resistant population underscores the challenges in developing new therapies for this patient group.

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